4-Hydroxyretinoic Acid Methylester

Description

Overview of Retinoid Homeostasis in Biological Systems

Retinoid homeostasis is the tightly regulated process that ensures the correct concentration of active retinoids is available to cells and tissues when needed. This delicate balance involves the dietary intake of vitamin A (as retinol (B82714) or carotenoids), its storage in the liver primarily as retinyl esters, and its transport to target tissues. nih.govnih.gov In the bloodstream, retinol is primarily transported by the retinol-binding protein 4 (RBP4). nih.govscbt.com Once inside the cell, retinol can be converted back to retinyl esters for storage or oxidized to its biologically active form, all-trans retinoic acid (ATRA). nih.gov This multi-step process, involving a cascade of specific enzymes, prevents the potentially toxic effects of excessive retinoid activity.

Role of All-Trans Retinoic Acid (ATRA) in Gene Regulation and Cellular Processes

All-trans retinoic acid (ATRA) is the principal active metabolite of vitamin A and a potent signaling molecule that orchestrates a vast array of cellular functions. ontosight.aigoogle.com Its best-characterized mechanism of action is the regulation of gene expression. ATRA enters the nucleus and binds to specific nuclear receptors, the retinoic acid receptors (RARs), which then form a heterodimer with retinoid X receptors (RXRs). nih.gov This complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription. nih.govnih.gov This genomic pathway is fundamental to processes such as embryonic development, cell differentiation, proliferation, and apoptosis. ontosight.ainih.gov More recent research has also uncovered non-genomic or "noncanonical" roles for ATRA, where it can rapidly modulate signaling cascades within the cytoplasm, independent of gene transcription. ontosight.aigoogle.com

Position of 4-Hydroxyretinoic Acid as a Key ATRA Metabolite within the Retinoid Cascade

The cellular levels of ATRA are strictly controlled not only by its synthesis but also by its catabolism. The primary route for ATRA degradation is through oxidation, a reaction catalyzed by a specific family of cytochrome P450 enzymes, notably CYP26A1, CYP26B1, and CYP26C1. caymanchem.com These enzymes hydroxylate ATRA at the 4-position of its β-ionone ring, producing 4-hydroxyretinoic acid (4-OH-RA). nih.govcaymanchem.com This metabolite is a crucial component of the retinoid cascade, representing the initial step in clearing active ATRA from the cell to terminate its signal. While initially considered an inactive catabolite, studies have shown that 4-OH-RA can still bind to RARs, albeit with lower affinity than ATRA, and can induce biological responses in certain cell types. medchemexpress.com

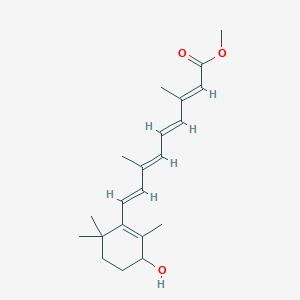

Within this metabolic pathway, 4-Hydroxyretinoic Acid Methylester emerges primarily as a synthetic intermediate in chemical research. ontosight.ai Its structure features the characteristic retinoid backbone with a hydroxyl group at the 4-position and a methyl ester at the carboxyl end. ontosight.ai This esterification is a common step in the laboratory synthesis of retinoids. For instance, the chemical synthesis of the individual (4S) and (4R) enantiomers of 4-OH-RA, which are crucial for studying the stereospecificity of CYP enzymes, proceeds via a methyl 4-OH-retinoate intermediate. nih.gov The methyl ester form is often used to facilitate purification or to serve as a precursor for the final acidic form of the molecule. nih.gov Therefore, while not a primary natural metabolite itself, this compound is an important tool for researchers investigating the intricacies of retinoid metabolism and function.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38030-59-0 |

|---|---|

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

methyl (2E,4E,6E,8E)-9-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(23)24-6)10-11-18-17(3)19(22)12-13-21(18,4)5/h7-11,14,19,22H,12-13H2,1-6H3/b9-7+,11-10+,15-8+,16-14+ |

InChI Key |

RLAYPMFOLMBAIN-XPSLGPGOSA-N |

Isomeric SMILES |

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C |

Origin of Product |

United States |

Metabolic Pathways and Enzymatic Transformations of 4 Hydroxyretinoic Acid

Cytochrome P450 Enzyme System in Retinoid Hydroxylation

The cytochrome P450 (CYP) superfamily of enzymes plays a pivotal role in the oxidative metabolism of a wide array of endogenous and exogenous compounds, including retinoids. nih.govresearchgate.net The hydroxylation of atRA to 4-hydroxyretinoic acid is a critical step in regulating the intracellular concentration of atRA. nih.gov Several CYP enzymes have been identified as having atRA hydroxylase activity. nih.gov

Role of CYP26 Isoforms (CYP26A1, CYP26B1, CYP26C1) in 4-Hydroxylation

The CYP26 family of enzymes, comprising CYP26A1, CYP26B1, and CYP26C1, are the principal enzymes responsible for the metabolism of atRA. nih.govnih.gov These enzymes are distinguished by their specific activity towards atRA and their distinct tissue-specific expression patterns. nih.gov All three CYP26 isoforms catalyze the oxidation of atRA, with 4-hydroxylation being a predominant reaction. nih.govcaymanchem.com

CYP26A1 is considered the main enzyme for atRA clearance and the formation of 4-OH-RA in human liver. nih.gov It efficiently metabolizes atRA to 4-hydroxyretinoic acid, which can be further oxidized. nih.govnih.gov Similarly, CYP26B1 and CYP26C1 predominantly form the 4-OH-RA metabolite. nih.gov The expression of CYP26 enzymes is often complementary to the expression of RA synthesizing enzymes, creating gradients of RA that are essential for developmental processes. mdpi.com

Contribution of Other Cytochrome P450 Enzymes (e.g., CYP2C8, CYP3A4)

While the CYP26 family is central to atRA metabolism, other CYP isoforms also contribute to the 4-hydroxylation of atRA. In human liver, CYP2C8 and CYP3A4 are major contributors, accounting for a significant portion of this metabolic activity. nih.gov Studies have shown that CYP2C8 and members of the CYP3A family possess atRA hydroxylase activity. nih.gov Specifically, CYP3A4 is involved in the conversion of all-trans-RA to more polar metabolites through 4-hydroxylation. nih.gov

Stereoselectivity in the Formation of 4-Hydroxyretinoic Acid Enantiomers

The 4-hydroxylation of atRA results in a chiral center at the C4 position, leading to the formation of two enantiomers: (4S)-OH-RA and (4R)-OH-RA. The formation of these enantiomers is highly dependent on the specific CYP enzyme involved. nih.gov

CYP26A1 exhibits significant stereoselectivity, predominantly forming (4S)-OH-RA. nih.govnih.gov This preference is attributed to the specific orientation of the atRA molecule within the active site of the enzyme. nih.gov In contrast, CYP3A4 forms the (4R)-OH-RA and (4S)-OH-RA enantiomers in approximately a 1:1 ratio. nih.govnih.gov Interestingly, CYP2C8 and CYP3A7 show a preference for forming (4S)-OH-RA, while CYP3A5 preferentially forms (4R)-OH-RA. nih.gov

Furthermore, the subsequent metabolism of the 4-hydroxyretinoic acid enantiomers also shows stereoselectivity. (4S)-OH-RA is cleared by CYP26A1 at a faster rate than (4R)-OH-RA. nih.gov

Table 1: Stereoselectivity of Cytochrome P450 Enzymes in the Formation of 4-Hydroxyretinoic Acid Enantiomers

| Enzyme | Predominant Enantiomer(s) Formed |

| CYP26A1 | (4S)-OH-RA |

| CYP2C8 | (4S)-OH-RA |

| CYP3A4 | (4R)-OH-RA and (4S)-OH-RA (~1:1) |

| CYP3A5 | (4R)-OH-RA |

| CYP3A7 | (4S)-OH-RA |

Further Metabolites and Conjugation Pathways

Following its formation, 4-hydroxyretinoic acid is further metabolized to facilitate its excretion. These pathways involve conjugation reactions, primarily glucuronidation, and the formation of more polar products.

Glucuronidation by UDP-Glucuronosyltransferases (UGT2B7)

Glucuronidation is a major pathway for the detoxification and elimination of various compounds. The enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) has been identified as a key enzyme in the glucuronidation of retinoids, including 4-hydroxyretinoic acid. nih.govnih.gov UGT2B7 is expressed in major metabolic organs such as the liver, kidney, and intestine. nih.gov

Human liver microsomes have been shown to glucuronidate 4-hydroxyretinoic acid at a significantly higher rate than atRA. nih.gov The primary product of this reaction is the hydroxyl-linked glucuronide of 4-hydroxyretinoic acid. nih.gov Recombinant UGT2B7 exhibits similar activity to human liver microsomes in glucuronidating 4-hydroxyretinoic acid, confirming its important role in this metabolic process. nih.gov

Formation of More Polar Products from 4-Hydroxyretinoic Acid

The initial hydroxylation of atRA to 4-hydroxyretinoic acid is a step towards increasing its water solubility for excretion. nih.gov This metabolite can be further oxidized to form 4-oxo-retinoic acid. nih.govnih.gov In addition to oxidation, 4-hydroxyretinoic acid and its subsequent metabolites can undergo further hydroxylation and other modifications, leading to the formation of even more polar products, which are then more readily eliminated from the body. mdpi.com

Table 2: Compound Names

| Abbreviation/Common Name | Chemical Name |

| 4-Hydroxyretinoic Acid | 4-hydroxy-retinoic acid |

| atRA | all-trans-retinoic acid |

| (4S)-OH-RA | (4S)-4-hydroxy-retinoic acid |

| (4R)-OH-RA | (4R)-4-hydroxy-retinoic acid |

| CYP26A1 | Cytochrome P450 Family 26 Subfamily A Member 1 |

| CYP26B1 | Cytochrome P450 Family 26 Subfamily B Member 1 |

| CYP26C1 | Cytochrome P450 Family 26 Subfamily C Member 1 |

| CYP2C8 | Cytochrome P450 Family 2 Subfamily C Member 8 |

| CYP3A4 | Cytochrome P450 Family 3 Subfamily A Member 4 |

| CYP3A5 | Cytochrome P450 Family 3 Subfamily A Member 5 |

| CYP3A7 | Cytochrome P450 Family 3 Subfamily A Member 7 |

| UGT2B7 | UDP-Glucuronosyltransferase 2B7 |

| 4-oxo-RA | 4-oxo-retinoic acid |

Metabolic Regulation and Feedback Mechanisms within Retinoid Signaling

The cellular concentration of retinoic acid (RA) is meticulously controlled through a complex interplay of synthesis, catabolism, and feedback mechanisms to ensure proper physiological function. 4-Hydroxyretinoic acid (4-OH-RA) and its subsequent metabolites are central to this regulatory network, primarily by acting as products of RA catabolism, which in turn is regulated by RA levels.

A primary mechanism for regulating intracellular all-trans-retinoic acid (atRA) concentrations is through its oxidative metabolism, a process in which the cytochrome P450 (CYP) family of enzymes plays a crucial role. nih.govnih.gov The hydroxylation of atRA to 4-OH-RA is considered a key step in its degradation and inactivation pathway. nih.gov The expression of the primary enzymes responsible for this conversion, particularly CYP26A1 and CYP26B1, is inducible by atRA itself. nih.gov This creates a negative feedback loop: when atRA levels rise, the transcription of CYP26 genes is stimulated, leading to an increased rate of atRA conversion to 4-OH-RA and other oxidized metabolites, thereby reducing the intracellular concentration of active atRA. nih.gov

Further layers of regulation exist in the stereoselective metabolism of atRA. CYP26A1, the main enzyme for atRA clearance in human liver, predominantly produces the (4S)-OH-RA enantiomer. nih.govnih.gov This specific enantiomer is then rapidly cleared by the same enzyme, being metabolized three times faster than its (4R)-OH-RA counterpart. nih.gov In contrast, other CYP enzymes like CYP3A4 produce both enantiomers in roughly equal measure, while CYP3A5 preferentially forms (4R)-OH-RA. nih.govnih.gov This differential metabolism of enantiomers adds another level of control to the retinoid signaling pathway.

The subsequent metabolism of the 4-OH-RA enantiomers also contributes to this regulatory system. For instance, CYP26A1 metabolizes (4R)-OH-RA to 4-oxo-retinoic acid (4-oxo-RA), a major circulating metabolite, while it does not produce 4-oxo-RA from the (4S) enantiomer. nih.govnih.gov Instead, (4S)-OH-RA is preferentially converted to dihydroxylated products like 4,16-dihydroxy-retinoic acid. nih.gov

Beyond the direct catabolism of atRA, other feedback mechanisms also contribute to retinoid homeostasis. High concentrations of RA have been shown to decrease the levels of aldehyde dehydrogenase 1 (ALDH1), an enzyme critical for the synthesis of RA from retinaldehyde. nih.gov This suppression of a key synthetic enzyme provides another negative feedback control to prevent excessive RA accumulation. nih.gov Additionally, a retinoid oxidoreductive complex (ROC), consisting of DHRS3 and RDH10, modulates the interconversion of retinol (B82714) and retinal. nih.gov An increase in RA leads to the upregulation of the reductive enzyme DHRS3 and a decrease in the oxidative enzyme RDH10, further limiting the production of RA precursors. nih.gov

Research Findings on Enzymatic Conversion of Retinoids

| Enzyme | Substrate | Major Product(s) | Research Finding | Citation |

|---|---|---|---|---|

| CYP26A1 | all-trans-Retinoic Acid (atRA) | (4S)-OH-RA | Predominantly forms the (4S) enantiomer; key enzyme for atRA clearance. | nih.govnih.gov |

| CYP26A1 | (4S)-OH-RA | 4,16-dihydroxy-RA | Cleared 3-fold faster than (4R)-OH-RA. | nih.govnih.gov |

| CYP26A1 | (4R)-OH-RA | 4-oxo-RA, Dihydroxylated metabolites | Major pathway to 4-oxo-RA from the (4R) enantiomer. | nih.govnih.gov |

| CYP3A4 | all-trans-Retinoic Acid (atRA) | (4R)-OH-RA and (4S)-OH-RA | Forms enantiomers in a ~1:1 ratio. | nih.govnih.gov |

| CYP3A5 | all-trans-Retinoic Acid (atRA) | (4R)-OH-RA | Preferentially forms the (4R) enantiomer. | nih.govnih.gov |

| CYP2C8 | all-trans-Retinoic Acid (atRA) | (4S)-OH-RA | Preferentially forms the (4S) enantiomer. | nih.govnih.gov |

| CYP3A7 | all-trans-Retinoic Acid (atRA) | (4S)-OH-RA | Preferentially forms the (4S) enantiomer. | nih.govnih.gov |

| ALDH1 | Retinaldehyde | Retinoic Acid | Expression is decreased by high concentrations of RA. | nih.gov |

| DHRS3/RDH10 (ROC) | Retinol / Retinal | Retinal / Retinol | RA upregulates reductive DHRS3 and downregulates oxidative RDH10. | nih.gov |

Biological Activities in Cellular and Preclinical Models

Modulation of Cellular Differentiation

Induction of Granulocytic Differentiation in Myeloid Leukemia Cell Lines (e.g., NB4 Cells)

4-hydroxyretinoic acid, a metabolite of all-trans retinoic acid (ATRA), has demonstrated the ability to induce granulocytic differentiation in the human promyelocytic leukemia cell line, NB4. nih.gov These cells are characterized by the t(15;17) chromosomal translocation and express the PML-RARα fusion protein, hallmarks of acute promyelocytic leukemia (APL). nih.gov

In in vitro studies, 4-hydroxy-retinoic acid was shown to induce differentiation of NB4 cells with an effective concentration to differentiate 50% of cells (EC50) of 79.8 +/- 1.8 nM after 72 hours of treatment. nih.govcaymanchem.com This activity was comparable to that of ATRA and its other metabolites. nih.gov The induced differentiation was confirmed by morphological changes, the nitroblue tetrazolium reduction test (82-88% at 120 h), and the expression of the maturation-specific cell surface marker CD11c. nih.gov Furthermore, similar to ATRA, 4-hydroxy-retinoic acid induced the reorganization of nuclear bodies into macropunctated structures and the degradation of the PML-RARα fusion protein. nih.gov

The mechanism behind this differentiation involves the binding to and activation of retinoic acid receptors (RARs), which leads to the transcription of target genes. nih.gov While 4-hydroxy-retinoic acid binds to RARα, RARβ, and RARγ with lower affinity than some other ATRA metabolites, it effectively induces the transcription of reporter plasmids. caymanchem.com This suggests that the metabolites of ATRA, including 4-hydroxy-retinoic acid, may play a role in the antileukemic activity of ATRA in vivo. nih.gov

Table 1: Comparative Potency of Retinoids in Inducing NB4 Cell Differentiation

| Compound | EC50 (nM) at 72h |

| All-trans retinoic acid (ATRA) | 15.8 +/- 1.7 |

| 4-oxo-retinoic acid | 38.3 +/- 1.3 |

| 18-hydroxy-retinoic acid | 55.5 +/- 1.8 |

| 4-hydroxy-retinoic acid | 79.8 +/- 1.8 |

| 5,6-epoxy-retinoic acid | 99.5 +/- 1.5 |

| Data from Idres, N., et al. (2001). nih.gov |

Influence on Stem Cell Differentiation and Cell Fate Decisions (e.g., Neuromesodermal Progenitors)

Retinoic acid (RA) signaling is a critical regulator of cell fate decisions during embryonic development, particularly in the differentiation of neuromesodermal progenitors (NMPs). NMPs are a bipotent cell population that gives rise to both the neural and mesodermal tissues of the trunk. nih.govnih.govfrontiersin.org The differentiation of NMPs is orchestrated by opposing signaling gradients, including Wnt, FGF, and RA. frontiersin.org

RA signaling, in particular, plays an early and instructive role in controlling the differentiation of NMPs into neural and mesodermal lineages. nih.gov It is involved in a transcriptional network that balances the generation of these different cell types to ensure the orderly extension of the embryonic axis. nih.gov The RA-synthesizing enzyme Raldh2 and the RA-degrading enzyme Cyp26a1 are expressed in patterns that correlate with the specification of different cell fates. nih.gov

While the direct effects of 4-hydroxyretinoic acid methyl ester on NMP differentiation are not as extensively studied as those of ATRA, the metabolites of ATRA are considered to be important in retinoid function. nih.gov These metabolites, including 4-hydroxy-retinoic acid, are generally considered to be products of RA catabolism, however, they can bind to RARs and induce gene transcription. nih.govnih.gov This suggests a potential role for these metabolites in the intricate regulation of stem cell differentiation and cell fate decisions.

Effects on Cell Proliferation and Cell Cycle Progression

Inhibition of Cell Growth in In Vitro Systems

4-hydroxyretinoic acid has been shown to inhibit the growth of various cancer cell lines in vitro. nih.govnih.gov In the NB4 human promyelocytic leukemia cell line, 4-hydroxy-retinoic acid at a concentration of 1 µM inhibited cell growth by 69-78% after 120 hours of treatment. nih.gov This inhibitory effect on proliferation is a common characteristic of retinoids and their metabolites. nih.gov

Studies on other cancer cell types have also demonstrated the growth-inhibitory effects of retinoids. For instance, retinoic acid has been shown to inhibit the proliferation of human breast carcinoma cells and neuroblastoma cells. nih.govnih.gov The formation of metabolites from ATRA, such as 4-hydroxy-retinoic acid, appears to be a crucial step for the differentiation-inducing and proliferation-inhibiting effects in certain cell types. nih.gov

Induction of Cell Cycle Arrest (e.g., G1 phase)

A key mechanism by which 4-hydroxyretinoic acid inhibits cell growth is by inducing cell cycle arrest, primarily in the G1 phase. nih.govcaymanchem.com In NB4 cells, treatment with 1 µM 4-hydroxy-retinoic acid led to a block in cell cycle progression, with 82-85% of cells arrested in the G1 phase after 120 hours. nih.gov This effect was observed alongside the induction of differentiation. nih.gov

The ability of retinoids to induce G1 phase arrest is a well-documented phenomenon in various cell types. nih.gov For example, all-trans-retinoic acid has been shown to cause G1-S-phase arrest in normal human mammary epithelial cells. nih.gov This cell cycle arrest is a critical component of the anti-proliferative activity of retinoids and contributes to their potential as therapeutic agents.

Induction of Apoptosis in Select Cellular Models

While the primary biological activities of 4-hydroxyretinoic acid in models like NB4 cells are differentiation and cell cycle arrest, retinoids, in general, are known to induce apoptosis in certain cellular contexts. nih.govnih.govnih.gov For instance, N-(4-hydroxyphenyl)retinamide (4HPR), a synthetic retinoid, has been shown to be a potent inducer of apoptosis in head and neck squamous cell carcinoma cell lines and prostate carcinoma cells. nih.govnih.gov

In some cell lines, the induction of apoptosis by retinoids is more pronounced than their differentiation-inducing effects. nih.gov The mechanisms underlying retinoid-induced apoptosis can involve the generation of reactive oxygen species and the modulation of apoptosis-related gene expression. nih.gov While specific studies focusing solely on the apoptotic effects of 4-hydroxyretinoic acid methyl ester are less common, the general pro-apoptotic activity of the retinoid class of compounds is well-established in various cancer models.

Diverse Biological Functions in Preclinical Contexts

While comprehensive data on 4-Hydroxyretinoic Acid Methylester is sparse, the known activities of its parent compounds provide a framework for its potential biological roles.

The immunomodulatory effects of retinoids are well-documented. nih.govnih.gov ATRA, the precursor to 4-hydroxyretinoic acid, is known to play a crucial role in the regulation of the immune system. nih.govchemspider.com It is involved in the maintenance of mucosal immunity and can influence the differentiation and function of various immune cells. nih.gov For instance, ATRA can promote the differentiation of T cells and is essential for the function of dendritic cells. nih.gov While it is plausible that this compound may share some of these immunomodulatory properties, specific research on its impact on immune cells and inflammatory pathways is needed for confirmation.

Retinoids have been investigated for their neuroprotective effects. medchemexpress.com One study on a different fatty acid methyl ester, palmitic acid methyl ester, demonstrated neuroprotective effects against cardiac arrest-induced cerebral ischemia, suggesting that methyl esters of bioactive lipids can possess neuroprotective properties. nih.gov Given that 4-hydroxyretinoic acid is involved in neuroprotection, it is hypothesized that its methylester derivative could also play a similar role; however, direct experimental evidence is currently lacking. medchemexpress.com

The parent compound, 4-hydroxyretinoic acid, is recognized for its antioxidant activities. medchemexpress.com Antioxidants are crucial for protecting cells from damage caused by oxidative stress. The structural relationship suggests that this compound might also exhibit antioxidant properties, but this remains to be experimentally validated.

Retinoid signaling, mediated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is a key mechanism through which retinoids exert their anti-inflammatory effects. nih.govcellsignal.com ATRA has been shown to inhibit inflammation in conditions like rheumatoid arthritis. cellsignal.com The anti-inflammatory actions of retinoids are often linked to their ability to modulate gene transcription related to inflammatory pathways. nih.gov As a retinoid derivative, this compound would be expected to interact with retinoid receptors, though its specific affinity and efficacy in mediating anti-inflammatory responses have not been detailed in the available literature.

Retinoic acid is a critical signaling molecule in embryonic development, including the formation of the heart. mdpi.comnih.govnih.gov It plays a role in establishing the anteroposterior axis of the heart and the development of various cardiac structures. nih.gov The precise regulation of retinoic acid levels is essential, as both deficiency and excess can lead to congenital heart defects. mdpi.com The metabolic conversion of ATRA to 4-hydroxyretinoic acid is a key step in regulating its concentration during development. nih.govnih.gov While the involvement of the parent compounds is clear, the specific role of this compound in embryonic and cardiac development has not been a focus of published research.

Investigative Roles of 4 Hydroxyretinoic Acid Methylester in Disease Models Preclinical/conceptual

Insights into Retinoid-Based Research Strategies for Cancer

Retinoids, a class of compounds derived from vitamin A, have long been a focus of cancer research due to their crucial roles in regulating cell proliferation, differentiation, and apoptosis. frontiersin.orgnih.gov The therapeutic potential of these compounds is rooted in their ability to activate nuclear receptors—specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs)—which in turn regulate the transcription of a host of target genes. nih.govnih.govnih.gov This signaling pathway is fundamental to normal cell development and homeostasis, and its dysregulation is often observed in various cancers. nih.govnih.gov

Research strategies have evolved from using naturally occurring retinoids like all-trans retinoic acid (ATRA) to developing synthetic derivatives with improved efficacy and reduced toxicity. nih.govplos.org While retinoid therapy has achieved remarkable success in specific malignancies, such as the use of ATRA in acute promyelocytic leukemia (APL), its efficacy in solid tumors has been more limited. frontiersin.orgresearchgate.netmdpi.com This has spurred investigations into combination therapies, where retinoids are used alongside chemotherapy or other targeted agents to enhance cytotoxic effects and overcome resistance. nih.govnih.gov A significant area of modern research focuses on understanding the molecular mechanisms of action and resistance to design more effective, targeted retinoid-based cancer treatments. researchgate.netnih.gov

Preclinical research has identified potent anti-cancer effects for certain retinoid metabolites, most notably 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), a metabolite of the synthetic retinoid fenretinide (B1684555) (4-HPR). aacrjournals.orgplos.org

Mechanisms of Action:

Induction of Apoptosis and Cell Cycle Arrest: In preclinical models, 4-oxo-4-HPR has demonstrated significant efficacy in triggering cancer cell death. nih.govnih.gov It is reportedly two to four times more potent than its parent compound, fenretinide, in inhibiting the growth of ovarian, breast, and neuroblastoma cancer cell lines. plos.orgnih.gov Unlike fenretinide, which tends to affect the G1 phase of the cell cycle, 4-oxo-4-HPR induces a pronounced cell cycle arrest in the G2-M phase. nih.gov This arrest is linked to the reduced expression of key regulatory proteins, including cyclin-dependent kinase 1 (cdc2) and cdc25c. nih.gov The compound effectively induces apoptosis through the activation of caspase-9 and caspase-3. nih.gov

Dual Signaling Pathways: Research indicates that 4-oxo-4-HPR employs at least two independent mechanisms to kill cancer cells. plos.orgnih.gov The first pathway is dependent on the generation of reactive oxygen species (ROS), which initiates a signaling cascade involving endoplasmic reticulum (ER) stress and activation of Jun N-terminal Kinase (JNK). plos.orgnih.govnih.gov The second mechanism is a ROS-independent process where 4-oxo-4-HPR acts as an antimicrotubule agent, disrupting tubulin polymerization and leading to mitotic arrest. nih.gov

Receptor Independence: The tumor-inhibiting effects of 4-oxo-4-HPR appear to be independent of the classical nuclear retinoid receptors (RARs), as its activity is not blocked by RAR antagonists and it shows a poor ability to bind and transactivate these receptors. plos.orgnih.gov

Similarly, the related compound all-trans-4-hydroxyretinoic acid, a metabolite of ATRA, has been shown to inhibit cell growth, halt the cell cycle in the G1 phase, and induce the differentiation of acute promyelocytic leukemia cells in vitro. caymanchem.com

Preclinical Effects of 4-oxo-4-HPR on Cancer Cells

| Finding | Affected Cell Lines | Mechanism | Reference |

|---|---|---|---|

| Inhibition of Cell Growth | Ovarian, Breast, Neuroblastoma | 2-4 times more potent than parent compound (Fenretinide) | nih.gov, plos.org |

| Cell Cycle Arrest | Ovarian Carcinoma (A2780) | Marked accumulation in G2-M phase | nih.gov |

| Induction of Apoptosis | Ovarian, Breast, Neuroblastoma | Activation of caspase-3 and caspase-9 | nih.gov |

| ROS Generation | Ovarian, Breast, Cervical, Neuroblastoma | Leads to ER stress and JNK activation | nih.gov, nih.gov, plos.org |

| Antimicrotubule Activity | Ovarian, Breast, Cervical, Neuroblastoma | Inhibits tubulin polymerization, leading to mitotic arrest | nih.gov |

A major challenge in retinoid therapy is the development of resistance, which can be intrinsic or acquired. nih.gov Mechanisms can include alterations in retinoid metabolism, defects in cellular transport, or changes in the expression or function of retinoid receptors. nih.gov

The fenretinide metabolite, 4-oxo-4-HPR, has shown significant promise in overcoming such resistance in experimental settings. nih.gov It is notably effective in fenretinide-resistant ovarian cancer cells. nih.gov This capacity is largely attributed to its dual mechanism of action; cells that may be resistant to the apoptosis induced by ROS generation can still be susceptible to its antimicrotubule effects. nih.gov Furthermore, its independence from RAR signaling allows it to bypass resistance mechanisms that involve the downregulation or mutation of these receptors. plos.orgnih.gov Preclinical studies also show that when 4-oxo-4-HPR is used in combination with its parent drug, fenretinide, it produces a synergistic anti-cancer effect, suggesting a strategy to enhance therapeutic activity and potentially overcome resistance. plos.orgnih.gov

Potential in Host-Directed Therapeutic Research

Host-directed therapy aims to modulate host cellular pathways to combat disease. While research on 4-oxo-4-HPR has been in the context of cancer, its mechanisms of action involve the modulation of fundamental cellular defense pathways that are relevant to host-directed therapeutic strategies.

The generation of reactive oxygen species (ROS) is a primary mechanism of cellular antimicrobial defense. In vitro studies on various cancer cell lines, including ovarian, breast, cervical, and neuroblastoma, have demonstrated that 4-oxo-4-HPR is a potent inducer of ROS. plos.orgnih.gov This increase in ROS triggers a cellular stress response, characterized by endoplasmic reticulum (ER) stress and the activation of the JNK signaling pathway. plos.orgnih.gov While these effects were studied for their role in inducing cancer cell apoptosis, the pathways themselves are integral to how host cells respond to pathogens. The ability to modulate these pathways suggests a potential, though not yet directly investigated, role in influencing cellular defense mechanisms.

Developmental Biology Research and Teratology Investigations (in relation to retinoid signaling disruption)

Retinoid signaling is absolutely essential for normal embryonic development, governing the formation and patterning of the nervous system, limbs, heart, and other organs. nih.govnih.govnih.govmdpi.com Consequently, compounds that interfere with this pathway are potent teratogens, capable of causing severe birth defects. nih.govnih.gov

Both an excess and a deficiency of retinoic acid can lead to similar developmental malformations. nih.govnih.gov A key aspect of retinoid-induced teratogenesis is the disruption of the precise spatial and temporal gradients of retinoic acid in the embryo. nih.govnih.gov This delicate balance is maintained by the interplay between retinoic acid-synthesizing enzymes and catabolizing enzymes, particularly the cytochrome P450 family 26 (CYP26) enzymes. nih.govnih.gov These enzymes, including CYP26A1 and CYP26B1, metabolize active retinoic acid into less active forms, such as 4-hydroxy-retinoic acid and 4-oxo-retinoic acid, thereby controlling local concentrations. mdpi.commdpi.com

Paradoxically, exposure to a high, teratogenic dose of retinoic acid can induce the expression of these catabolizing enzymes, leading to a subsequent and prolonged local deficiency of retinoic acid, which then causes developmental defects. nih.gov As a chemical derivative of retinoic acid, 4-Hydroxyretinoic Acid Methylester is presumed to have the potential to interfere with these critical developmental pathways, and like other retinoids, would be investigated with a high degree of caution regarding its teratogenic potential. ontosight.ainih.gov

Role of Retinoid Signaling in Development and Teratology

| Aspect | Description | Reference |

|---|---|---|

| Normal Function | Essential for patterning of the nervous system, endoderm, and organogenesis. | nih.gov, nih.gov, mdpi.com |

| Teratogenicity | Both excess and deficiency of retinoic acid cause developmental abnormalities. | nih.gov, nih.gov |

| Mechanism of Disruption | Interference with precise concentration gradients of retinoic acid. | nih.gov, nih.gov |

| Key Regulatory Enzymes | CYP26 enzymes catabolize retinoic acid to forms like 4-hydroxy-retinoic acid to control levels. | nih.gov, mdpi.com, mdpi.com |

| Paradoxical Teratogenesis | An initial excess of retinoic acid can upregulate catabolizing enzymes, causing a local deficiency. | nih.gov |

Future Research Directions and Unexplored Avenues

Elucidation of Novel Binding Partners and Signaling Pathways

While the classical mechanism of retinoid action through Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) is well-documented, a growing body of evidence suggests the existence of non-canonical signaling pathways. nih.govreactome.orgnih.gov Future research must focus on identifying novel binding partners for 4-Hydroxyretinoic Acid Methylester and its metabolites. This includes exploring interactions with cytoplasmic proteins, membrane receptors, and even non-coding RNAs, which could mediate rapid, non-genomic effects.

The functional response of retinoic acid and its receptors is modulated by a host of coactivators and corepressors. nih.gov Understanding how this compound influences the recruitment of these coregulatory proteins to the RAR-RXR heterodimer is crucial. nih.govresearchgate.net Variations in coregulator expression across different cell types could explain the tissue-specific effects of retinoids.

Furthermore, the potential for "orphan" nuclear receptors to act as binding partners for retinoid metabolites remains an exciting and underexplored area. Identifying such interactions could unveil entirely new signaling cascades and regulatory networks.

Advanced In Vitro and Organoid Models for Mechanistic Studies

Traditional two-dimensional (2D) cell cultures have provided foundational knowledge but often fail to replicate the complex three-dimensional (3D) architecture and cellular heterogeneity of native tissues. uu.nlnih.gov The future of retinoid research lies in the adoption of more physiologically relevant models, such as 3D cell cultures and organoids. uu.nl

Retinal organoids, for instance, have emerged as powerful tools for studying eye development and disease. nih.govyoutube.com These self-organizing structures recapitulate the layered architecture of the retina and contain various retinal cell types, including photoreceptors. nih.govnih.gov The use of retinoic acid in differentiation protocols has been shown to enhance the organization of the photoreceptor layer in these organoids. nih.govplos.org Such models offer an unprecedented opportunity to study the effects of this compound on retinal development and function in a human-relevant context. nih.gov

Similarly, intestinal organoids derived from human pluripotent stem cells hold great promise for modeling gastrointestinal development and disease. mdpi.com Studies have shown that all-trans-retinoic acid (ATRA) can improve the growth, patterning, and cellular composition of these organoids. mdpi.com These advanced in vitro systems will be invaluable for dissecting the precise mechanisms of action of this compound and other retinoids, providing insights that are more translatable to human physiology. uu.nl

Development of Highly Selective Retinoid Modulators for Research Probes

The development of highly selective retinoid modulators is essential for dissecting the specific roles of different receptor subtypes and signaling pathways. pnas.orgnih.gov While a range of RXR agonists exist, the number of available antagonists is more limited. pnas.org The rational design of novel modulators, ranging from partial to pure antagonists, will provide invaluable tools to probe the involvement of RXRs in various cellular processes. pnas.org

For example, researchers have successfully designed and characterized a spectrum of RXR modulators, demonstrating their utility in cell biology. pnas.org One such ligand was found to make RXR activity particularly sensitive to coactivator levels, suggesting its potential as a cell-specific modulator. pnas.org The development of rexinoids, which are RXR-selective ligands, is a promising area for cancer therapy and the treatment of metabolic diseases. pnas.orgnih.gov However, side effects associated with current rexinoids highlight the need for improved, more selective compounds. pnas.org

Future efforts should focus on creating modulators with preferences for specific RXR dimer partners (homodimers vs. heterodimers) or even specific tissue types. acs.org These highly selective probes will allow for a more nuanced understanding of the complex and often pleiotropic effects of retinoid signaling.

Integration with Omics Technologies for Systems-Level Understanding

To fully comprehend the multifaceted roles of this compound, a systems-level approach is necessary. The integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, will provide a holistic view of the cellular response to this compound.

Transcriptome profiling, for instance, can reveal the global changes in gene expression induced by this compound. Studies have already utilized this approach to understand the roles of retinoids in skin and retinal development. csic.esnih.gov A longitudinal proteomic study of skin treated with retinol (B82714) and all-trans-retinoic acid revealed orchestrated molecular events and discovered new biological functions impacted by retinoids, such as glycan metabolism and protein biosynthesis. nih.gov

By combining these high-throughput data sets, researchers can construct comprehensive regulatory networks and identify key nodes and pathways that are modulated by this compound. This systems biology approach will not only enhance our fundamental understanding of retinoid signaling but also has the potential to uncover novel biomarkers and therapeutic targets for a range of diseases. csic.esnih.gov

Q & A

Basic: What are the validated protocols for synthesizing 4-Hydroxyretinoic Acid Methylester, and how can its purity be confirmed?

Answer:

Synthesis typically involves esterification of 4-Hydroxyretinoic Acid using methanol under acidic catalysis (e.g., sulfuric acid). Critical steps include:

- Reaction Monitoring: Use thin-layer chromatography (TLC) or HPLC to track ester formation .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the methylester.

- Purity Validation: Confirm via 1H/13C NMR (peak shifts at ~3.6 ppm for methyl ester and hydroxyl groups) and HPLC-MS (retention time and molecular ion matching). For reproducibility, report solvent ratios, reaction time, and temperature .

Basic: Which analytical techniques are optimal for characterizing this compound in biological samples?

Answer:

- Quantitative Analysis: Reverse-phase HPLC with UV detection (λ = 340–360 nm for retinoids) using a C18 column and acetonitrile/water mobile phase .

- Structural Confirmation: High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HMBC) to resolve ester-specific signals and confirm regiochemistry .

- Stability Testing: Monitor degradation under light, heat, and oxygen using accelerated stability protocols (e.g., 40°C/75% RH for 4 weeks) .

Advanced: How does esterification of 4-Hydroxyretinoic Acid alter its receptor binding affinity and cellular uptake compared to the parent compound?

Answer:

- Receptor Binding Assays: Perform competitive binding studies with RAR/RXR receptors (e.g., TR-FRET assays) using purified receptor proteins. Compare IC50 values of the methylester vs. the acid .

- Cellular Uptake: Use fluorescence microscopy or LC-MS to quantify intracellular concentrations in cell lines (e.g., HL-60). The methylester may exhibit higher permeability due to increased lipophilicity .

- Metabolic Stability: Incubate with liver microsomes to assess ester hydrolysis rates, which influence bioavailability .

Advanced: What experimental models are suitable for studying the pro-differentiative and apoptotic effects of this compound?

Answer:

- In Vitro Models:

- Cell Differentiation: Use HL-60 leukemia cells or SH-SY5Y neuroblastoma lines. Assess differentiation markers (e.g., CD11b, neurite outgrowth) via flow cytometry or immunofluorescence .

- Apoptosis Assays: Measure caspase-3/7 activity (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) .

- In Vivo Models:

Methodological: How should dose-response experiments for this compound be designed to ensure robust IC50 determination?

Answer:

- Dose Range: Use a logarithmic series (e.g., 0.1–100 µM) covering 5–7 concentrations. Include vehicle controls (DMSO ≤0.1%) .

- Replicates: Perform triplicate measurements across independent experiments to account for plate-to-plate variability .

- Data Analysis: Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism). Report Hill slopes and confidence intervals .

Data Contradiction: How can conflicting reports on the biological activity of this compound be resolved?

Answer:

- Source Analysis: Check compound purity (HPLC/MS), storage conditions, and solvent compatibility (e.g., DMSO vs. ethanol) across studies .

- Assay Variability: Standardize protocols (e.g., cell passage number, serum-free conditions) to minimize batch effects .

- Meta-Analysis: Use systematic reviews to identify trends (e.g., higher activity in lipid-rich media due to ester solubility) .

Advanced: What strategies mitigate the photodegradation of this compound during long-term experiments?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.